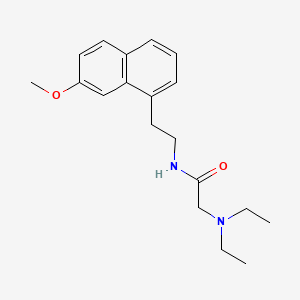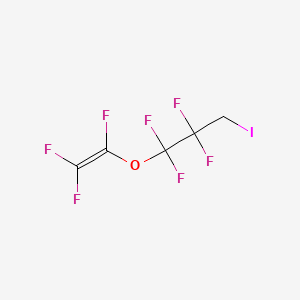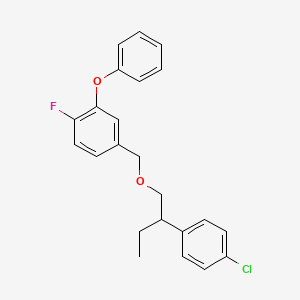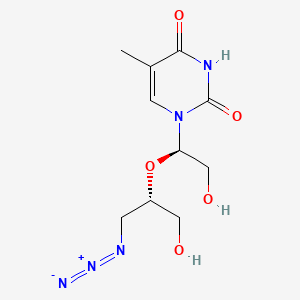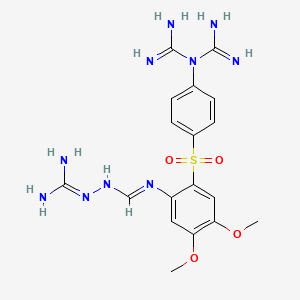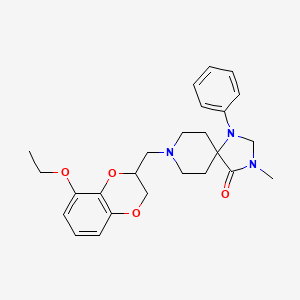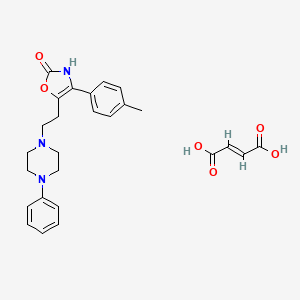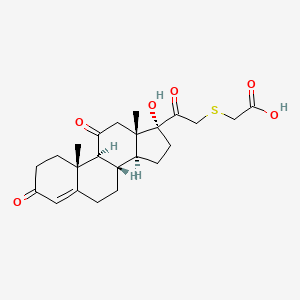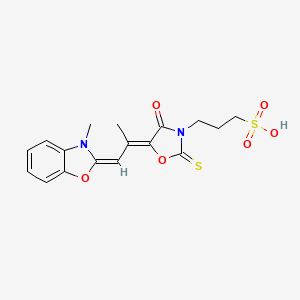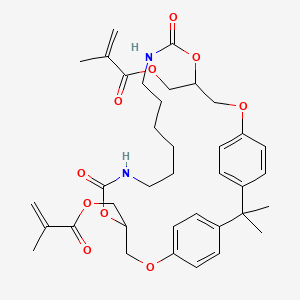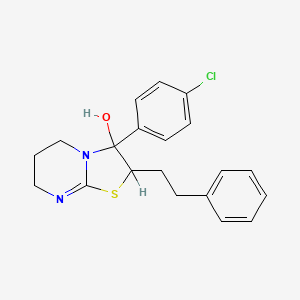
3-(4-Chlorophenyl)-2,3,6,7-tetrahydro-2-(2-phenylethyl)-5H-thiazolo(3,2-a)pyrimidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-2,3,6,7-tetrahydro-2-(2-phenylethyl)-5H-thiazolo(3,2-a)pyrimidin-3-ol is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenylethyl group, and a thiazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2,3,6,7-tetrahydro-2-(2-phenylethyl)-5H-thiazolo(3,2-a)pyrimidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through the reaction of a suitable thiourea derivative with a haloketone.
Cyclization to Form the Thiazolopyrimidine Core: The thiazole intermediate undergoes cyclization with a suitable aldehyde or ketone to form the thiazolopyrimidine core.
Introduction of the Chlorophenyl and Phenylethyl Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)-2,3,6,7-tetrahydro-2-(2-phenylethyl)-5H-thiazolo(3,2-a)pyrimidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the chlorophenyl ring.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(4-Chlorophenyl)-2,3,6,7-tetrahydro-2-(2-phenylethyl)-5H-thiazolo(3,2-a)pyrimidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
類似化合物との比較
Similar Compounds
3-(4-Chlorophenyl)-2,3,6,7-tetrahydro-2-(2-phenylethyl)-5H-thiazolo(3,2-a)pyrimidin-3-one: This compound differs by having a ketone group instead of a hydroxyl group.
3-(4-Methylphenyl)-2,3,6,7-tetrahydro-2-(2-phenylethyl)-5H-thiazolo(3,2-a)pyrimidin-3-ol: This compound has a methyl group instead of a chlorine atom on the phenyl ring.
Uniqueness
The uniqueness of 3-(4-Chlorophenyl)-2,3,6,7-tetrahydro-2-(2-phenylethyl)-5H-thiazolo(3,2-a)pyrimidin-3-ol lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties
特性
CAS番号 |
86346-92-1 |
|---|---|
分子式 |
C20H21ClN2OS |
分子量 |
372.9 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-2-(2-phenylethyl)-2,5,6,7-tetrahydro-[1,3]thiazolo[3,2-a]pyrimidin-3-ol |
InChI |
InChI=1S/C20H21ClN2OS/c21-17-10-8-16(9-11-17)20(24)18(12-7-15-5-2-1-3-6-15)25-19-22-13-4-14-23(19)20/h1-3,5-6,8-11,18,24H,4,7,12-14H2 |
InChIキー |
UAODHVVMCHJNDL-UHFFFAOYSA-N |
正規SMILES |
C1CN=C2N(C1)C(C(S2)CCC3=CC=CC=C3)(C4=CC=C(C=C4)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


